Cas no 1540682-64-1 (N4-Isopentyl-N6-methylpyrimidine-4,6-diamine)

N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- N4-isopentyl-N6-methylpyrimidine-4,6-diamine
- 6-N-methyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine
- N4-Isopentyl-N6-methylpyrimidine-4,6-diamine
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- インチ: 1S/C10H18N4/c1-8(2)4-5-12-10-6-9(11-3)13-7-14-10/h6-8H,4-5H2,1-3H3,(H2,11,12,13,14)
- InChIKey: UBTANABSRQTMEE-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(N=CN=1)NC)CCC(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 149
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 2.5
N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4920-10g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 10g |
$1785.0 | 2023-09-06 | |
Life Chemicals | F1967-4920-1g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 1g |
$425.0 | 2023-09-06 | |
TRC | N307191-500mg |
n4-isopentyl-n6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | N307191-100mg |
n4-isopentyl-n6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-4920-0.25g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 0.25g |
$382.0 | 2023-09-06 | |
Life Chemicals | F1967-4920-0.5g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 0.5g |
$403.0 | 2023-09-06 | |
Life Chemicals | F1967-4920-5g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 5g |
$1275.0 | 2023-09-06 | |
Life Chemicals | F1967-4920-2.5g |
N4-isopentyl-N6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 95%+ | 2.5g |
$850.0 | 2023-09-06 | |
TRC | N307191-1g |
n4-isopentyl-n6-methylpyrimidine-4,6-diamine |
1540682-64-1 | 1g |
$ 570.00 | 2022-06-03 |
N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
N4-Isopentyl-N6-methylpyrimidine-4,6-diamineに関する追加情報
N4-Isopentyl-N6-methylpyrimidine-4,6-diamine (CAS No. 1540682-64-1): A Comprehensive Overview
N4-Isopentyl-N6-methylpyrimidine-4,6-diamine (CAS No. 1540682-64-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This comprehensive overview aims to provide a detailed understanding of the chemical properties, biological activities, and recent research advancements associated with N4-Isopentyl-N6-methylpyrimidine-4,6-diamine.
Chemical Structure and Properties: N4-Isopentyl-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative with a molecular formula of C12H20N4. The compound features a pyrimidine ring substituted with an isopentyl group at the N4 position and a methyl group at the N6 position. These substituents contribute to the compound's unique chemical properties, including its solubility, stability, and reactivity. The molecular weight of N4-Isopentyl-N6-methylpyrimidine-4,6-diamine is 228.31 g/mol.
Synthesis and Preparation: The synthesis of N4-Isopentyl-N6-methylpyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of isopentylamine and methylamine with a suitable pyrimidine derivative. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
Biological Activities: Extensive studies have been conducted to evaluate the biological activities of N4-Isopentyl-N6-methylpyrimidine-4,6-diamine. One of the most notable findings is its potential as an antiviral agent. Research has shown that this compound exhibits significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways.
In addition to its antiviral properties, N4-Isopentyl-N6-methylpyrimidine-4,6-diamine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest that N4-Isopentyl-N6-methylpyrimidine-4,6-diamine may have therapeutic potential in treating inflammatory diseases.
Clinical Applications and Research Advancements: The promising biological activities of N4-Isopentyl-N6-methylpyrimidine-4,6-diamine have spurred interest in its clinical applications. Preclinical studies have shown that this compound is well-tolerated and exhibits low toxicity in animal models. These results have paved the way for further clinical trials to evaluate its safety and efficacy in humans.
Recent clinical trials have focused on assessing the antiviral activity of N4-Isopentyl-N6-methylpyrimidine-4,6-diamine in patients with viral infections. Preliminary data from these trials have been encouraging, with the compound demonstrating significant reductions in viral load and improved clinical outcomes. However, more extensive studies are needed to fully understand its therapeutic potential and optimize dosing regimens.
Current Research Trends: Ongoing research on N4-Isopentyl-N6-methylpyrimidine-4,6-diamine is exploring several areas of interest. One area of focus is the development of novel analogs with enhanced biological activities and improved pharmacokinetic properties. Researchers are also investigating the use of this compound in combination therapies to enhance its therapeutic effects and reduce the risk of resistance.
Another emerging trend is the application of computational methods to predict the binding interactions between N4-Isopentyl-N6-methylpyrimidine-4,6-diamine and its target proteins. Molecular docking studies have provided valuable insights into the molecular mechanisms underlying its biological activities, guiding the rational design of more potent derivatives.
Conclusion: In conclusion, N4-Isopentyl-N6-methylpyrimidine-4,6-diamine (CAS No. 1540682-64-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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